

Impact of food on the oral absorption of Tebipenem pivoxil hydrobromide

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Compound of Interest

Compound Name: Tebipenem pivoxil hydrochloride

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Technical Support Center: Tebipenem Pivoxil Hydrobromide

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the oral absorption of tebipenem pivoxil hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of food on the absorption of tebipenem pivoxil hydrobromide immediate-release (IR) tablets?

A1: For the immediate-release tablet formulation, food has a variable impact on the rate of absorption but not on the overall extent of absorption. Specifically, for a 300 mg IR dose, the peak plasma concentration (Cmax) was observed to be reduced by approximately 50% when taken with a high-fat meal, but the total drug exposure (AUC) remained similar to that in a fasted state.[1] For the higher 600 mg IR dose, the pharmacokinetic parameters were comparable between fed and fasted conditions.[2][3][4] A study focused on the bioequivalence of two tablet formulations concluded that dosing with food had no meaningful effect on the drug's pharmacokinetics, suggesting that the tablets can be administered without regard to meals.[5]

Q2: How does food affect the absorption of tebipenem pivoxil fine granules?



A2: When tebipenem pivoxil is administered as fine granules, food has been shown to reduce the rate of absorption. The Cmax in a non-fasting state was lowered to approximately 60% of that in a fasting state.[6] However, the total amount of drug absorbed (AUC) and the amount excreted in the urine were nearly equivalent between fed and fasted states.[6] This indicates that while the peak concentration is lower, the overall bioavailability is not significantly affected. [6]

Q3: Is there a difference in the food effect between immediate-release (IR) and extended-release (ER) formulations?

A3: Yes, the effect of food varies between IR and ER formulations. For certain ER formulations of tebipenem pivoxil hydrobromide (specifically 6-hour and 12-hour formulations), administration with a high-fat meal resulted in an increase in both AUC and Cmax compared to the fasted state.[1] This was not observed with the 2-hour and 4-hour ER formulations.[1] This contrasts with the IR formulation, where food tends to decrease or have a minimal effect on Cmax while not significantly altering AUC.[1]

Q4: What is the mechanism behind the observed food effect?

A4: Tebipenem pivoxil hydrobromide is a prodrug that is converted to its active form, tebipenem, by esterases in the gastrointestinal tract.[7] The presence of food can slow the rate of gastric emptying, which can delay the drug's arrival at the site of absorption and thus reduce the peak concentration (Cmax) for immediate-release formulations.[8] For some extended-release formulations, the increased residence time in the gastrointestinal tract in the presence of food might allow for more complete dissolution and absorption, leading to an increase in both Cmax and AUC.[9]

Troubleshooting Guide

Issue: Unexpectedly low Cmax values are observed when administering the 300 mg IR tablet in our study.

Possible Cause: This is a known food effect. Administration of the 300 mg IR tablet with a high-fat meal can reduce the mean Cmax by approximately 50%.[1]

Recommendation:



- Verify Dosing Conditions: Confirm whether the subjects were in a fed or fasted state. The timing of the last meal relative to drug administration is critical.
- Standardize Meal Protocol: If dosing in a fed state, ensure the meal is standardized across all subjects, as the composition (e.g., fat content) can influence the extent of the food effect.
- Focus on AUC: For bioequivalence or overall exposure studies, the Area Under the Curve (AUC) is a more critical parameter for the IR formulation, as it has been shown to be less affected by food than Cmax.[1]

Issue: We are seeing higher than expected AUC and Cmax with our ER formulation in the fed state.

Possible Cause: This phenomenon has been documented for specific ER formulations (6-h and 12-h).[1] The presence of food can enhance the bioavailability of these particular formulations.

Recommendation:

- Formulation-Specific Analysis: Recognize that the food effect is highly dependent on the specific release characteristics of the ER formulation.
- Review Protocol: Ensure that the study protocol accounts for this potential increase in exposure when dosing with food to avoid any safety concerns.
- Characterize the Food Effect: If developing a new ER formulation, it is crucial to thoroughly characterize the food effect as it may be a significant factor in the drug's pharmacokinetic profile.

Experimental Protocols

Study Design for Food Effect Assessment

A representative study to assess the impact of food on tebipenem pivoxil hydrobromide pharmacokinetics is a randomized, open-label, single-dose, crossover study.[5]

- Subjects: Healthy adult volunteers.[2][4]
- Treatment Arms:



- Arm 1 (Fasted): Administration of a single oral dose of tebipenem pivoxil hydrobromide after an overnight fast of at least 10 hours.
- Arm 2 (Fed): Administration of a single oral dose of tebipenem pivoxil hydrobromide shortly after consuming a standardized high-fat meal. A typical high-fat meal consists of approximately 800 to 1000 calories, with about 50% of the caloric content derived from fat.
- Washout Period: A sufficient washout period is maintained between the two treatment arms.
- Pharmacokinetic Sampling: Whole blood or plasma samples are collected at predefined intervals before and after dosing (e.g., pre-dose, and at various time points up to 24 hours post-dose).[5]
- Analytical Method: Plasma concentrations of tebipenem are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Parameters: The key parameters calculated include Area Under the concentration-time Curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).

Data Presentation

Table 1: Pharmacokinetic Parameters of Tebipenem (IR Formulation) in Fed vs. Fasted States

Dose (IR)	Condition	Cmax (µg/mL)	AUC (μg·h/mL)	Tmax (h)
300 mg	Fasted	Value	Value	Value
Fed	~50% reduction vs. Fasted[1]	Similar to Fasted[1]	Value	
600 mg	Fasted	Value	Value	Value
Fed	Comparable to Fasted[2]	Comparable to Fasted[2]	Value	

Note: Specific numerical values for Cmax, AUC, and Tmax would be extracted from the full study publications.

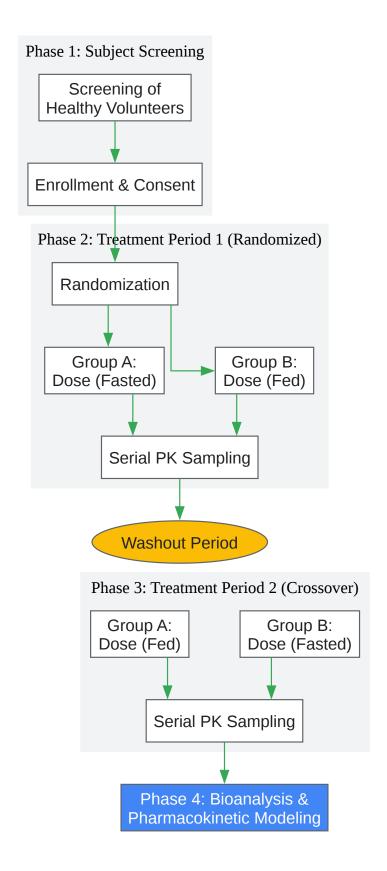


Table 2: Summary of Food Effect on Relative Bioavailability of Tebipenem by Formulation

Formulation	Parameter	Effect of High-Fat Meal	
Immediate-Release (IR) Tablet	Cmax	Decreased or no significant change	
AUC	No significant change[1]		
Fine Granules	Cmax	Decreased (~40% reduction) [6]	
AUC	No significant change[6]		
Extended-Release (ER) 2-h & 4-h	Cmax & AUC	No significant change[1][9]	
Extended-Release (ER) 6-h & 12-h	Cmax & AUC	Increased[1][9]	

Visualizations

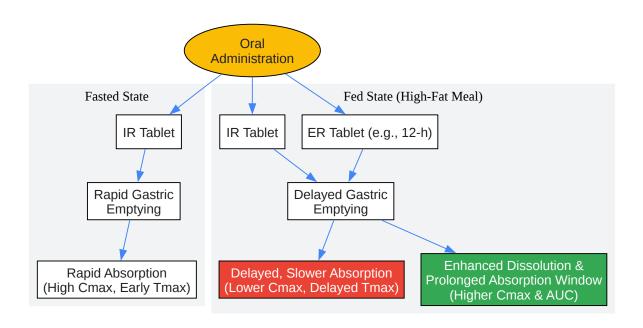




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Caption: Experimental workflow for a two-way crossover food effect study.





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